trans-3-Benzyloxy-1-iodocyclobutane

Description

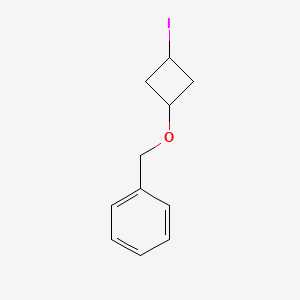

trans-3-Benzyloxy-1-iodocyclobutane is a cyclobutane derivative featuring a benzyloxy group at the 3-position and an iodine atom at the 1-position in a trans configuration. The iodine substituent enhances its reactivity in nucleophilic substitutions, while the benzyloxy group provides steric and electronic modulation.

Properties

Molecular Formula |

C11H13IO |

|---|---|

Molecular Weight |

288.12 g/mol |

IUPAC Name |

(3-iodocyclobutyl)oxymethylbenzene |

InChI |

InChI=1S/C11H13IO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI Key |

SKJDYXUXHJCDOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1I)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(3-Iodocyclobutyl)oxy]methyl]benzene typically involves the reaction of benzyl alcohol with 3-iodocyclobutanol in the presence of a suitable base and a dehydrating agent. The reaction conditions often include:

Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Solvent: Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF)

Temperature: Room temperature to reflux conditions

Industrial Production Methods: While specific industrial production methods for [[(3-Iodocyclobutyl)oxy]methyl]benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [[(3-Iodocyclobutyl)oxy]methyl]benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

Reduction: LiAlH4 in dry ether, NaBH4 in methanol

Substitution: Sodium hydroxide (NaOH) in water, sodium cyanide (NaCN) in ethanol

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Hydroxy derivatives, nitriles, amines

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: [[(3-Iodocyclobutyl)oxy]methyl]benzene serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, aiding in the study of biological processes.

Medicine:

Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry:

Material Science: The compound’s reactivity and structural properties make it useful in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which [[(3-Iodocyclobutyl)oxy]methyl]benzene exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxy-methyl linkage and the presence of the iodine atom can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on benzoate esters and benzyl-substituted cyclobutane derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Reactivity Differences :

- Iodine vs. Carboxylic Acid : The iodine in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas the carboxylic acid in 1-Benzylcyclobutane-1-carboxylic acid enables acid-base reactions or esterifications.

- Ether vs. Ester : The benzyloxy group in the target compound is less electrophilic than the ester groups in phenyl benzoate or methyl benzoate, reducing susceptibility to hydrolysis.

The benzyl group in 1-Benzylcyclobutane-1-carboxylic acid provides steric hindrance similar to the benzyloxy group in the target compound, but the lack of iodine limits its utility in halogen-based reactions.

Applications :

- Benzoate esters (e.g., methyl benzoate) are widely used as flavoring agents or solvents, whereas iodocyclobutanes like the target compound are niche intermediates in medicinal chemistry.

Limitations of Available Evidence

The provided materials lack direct data on this compound, necessitating extrapolation from related compounds:

- Gaps in Physicochemical Data : Melting points, boiling points, and solubility data for the target compound are unavailable.

- Synthetic Routes: No information on its preparation (e.g., via ring-opening iodination of benzyloxycyclobutane precursors).

- Toxicology : The safety data sheet for 1-Benzylcyclobutane-1-carboxylic acid highlights standard lab precautions (e.g., avoiding inhalation), but analogous guidelines for the iodinated compound remain undefined.

Future Research Directions

Experimental Studies : Prioritize synthesis and characterization of this compound to establish baseline data.

Comparative Reactivity Assays : Evaluate its performance in cross-coupling reactions against iodocyclohexane or iodocyclopropane analogs.

Toxicity Profiling : Assess hazards associated with iodine release during decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.